molecular formula C10H18N2O2S2 B15339881 2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide

2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide

Cat. No.: B15339881
M. Wt: 262.4 g/mol
InChI Key: XMKXCDBWFOFXJS-UHFFFAOYSA-N
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Description

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is a cyclohexane derivative with two mercaptoacetamido groups. This compound is known for its ability to promote the correct folding of proteins that require disulfide bonds for functionality. It is used both in vitro and in vivo to facilitate protein refolding, making it a valuable tool in biochemical research and industrial applications .

Preparation Methods

The synthesis of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane involves the reaction of cyclohexane-1,2-diamine with 2-mercaptoacetic acid. The reaction typically occurs under mild conditions, with the use of a coupling agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bonds. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically the oxidized or reduced forms of the compound, depending on the reaction conditions .

Scientific Research Applications

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane involves its ability to interact with thiol-disulfide exchange reactions. The compound promotes the formation of disulfide bonds in proteins, which are essential for their correct folding and functionality. It acts as a catalyst in these reactions, accelerating the rate of disulfide bond formation and ensuring that proteins achieve their native conformation .

Comparison with Similar Compounds

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is unique in its ability to facilitate protein folding through thiol-disulfide exchange reactions. Similar compounds include:

Compared to these compounds, (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is particularly effective in promoting the correct folding of disulfide-containing proteins, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKXCDBWFOFXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CS)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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